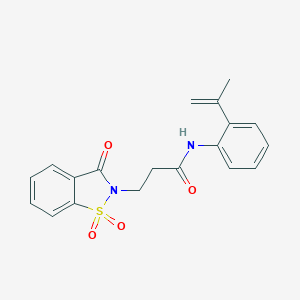![molecular formula C23H25N3O3S B301764 Ethyl 4-({5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B301764.png)
Ethyl 4-({5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-({5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Ethyl 4-({5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate involves the inhibition of various enzymes and proteins that play a crucial role in the development and progression of diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a protein that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). It also induces apoptosis in cancer cells and inhibits their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 4-({5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate in lab experiments include its high potency, specificity, and low toxicity. However, its limitations include its poor solubility in water and the need for further studies to determine its long-term toxicity and pharmacokinetic properties.
Direcciones Futuras
The future directions for the research on Ethyl 4-({5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate include the development of novel drug delivery systems to improve its solubility and bioavailability. Further studies are also needed to determine its potential applications in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, the use of this compound as a diagnostic tool for cancer detection and monitoring is also an area of future research.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to explore its full potential and develop novel applications for this compound.
Métodos De Síntesis
The synthesis of Ethyl 4-({5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate involves the reaction of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidine-2-thiol. This intermediate is then reacted with 4-aminobenzoic acid ethyl ester to yield the final product.
Aplicaciones Científicas De Investigación
Ethyl 4-({5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been studied extensively for its potential applications in various fields such as medicine, pharmacology, and biochemistry. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer activities.
Propiedades
Fórmula molecular |
C23H25N3O3S |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
ethyl 4-[[(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C23H25N3O3S/c1-5-26-21(27)20(15-16-7-13-19(14-8-16)25(3)4)30-23(26)24-18-11-9-17(10-12-18)22(28)29-6-2/h7-15H,5-6H2,1-4H3/b20-15+,24-23? |
Clave InChI |
XSZUFUYNSRUJSI-GVFZAWILSA-N |
SMILES isomérico |
CCN1C(=O)/C(=C\C2=CC=C(C=C2)N(C)C)/SC1=NC3=CC=C(C=C3)C(=O)OCC |
SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)SC1=NC3=CC=C(C=C3)C(=O)OCC |
SMILES canónico |
CCN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)SC1=NC3=CC=C(C=C3)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-4-[3-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301681.png)
![6-Amino-4-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301684.png)
![6-Amino-4-[3-bromo-5-methoxy-4-(2-propynyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301685.png)
![6-Amino-3-methyl-4-[4-(2-propynyloxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301686.png)
![6-Amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301687.png)
![6-Amino-4-{3,5-dibromo-4-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301688.png)
![6-Amino-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301691.png)
![6-Amino-4-[3-ethoxy-5-iodo-4-(2-propynyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301692.png)
![6-Amino-4-{4-[(3-chlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301693.png)
![6-Amino-4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301694.png)
![6-Amino-4-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301695.png)
![2-amino-4-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B301697.png)

![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B301701.png)